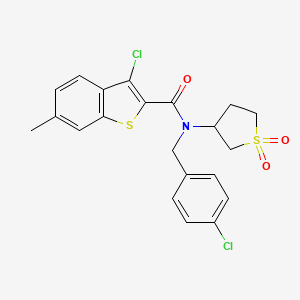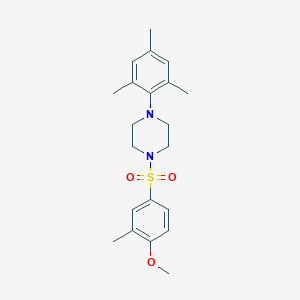![molecular formula C22H15N3OS4 B12126862 1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B12126862.png)
1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a phenothiazine ring fused with a thiadiazole ring, and it contains a ketone functional group.
- Phenothiazines are a class of heterocyclic compounds with diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects.
1-(10H-phenothiazin-10-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone: , is a complex organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- PTZ-TDTE’s mechanism of action depends on its specific derivatives.
- In antipsychotic phenothiazines, it likely involves dopamine receptor antagonism.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that PTZ-TDTE remains an active area of research, and its properties continue to be explored
Properties
Molecular Formula |
C22H15N3OS4 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H15N3OS4/c26-20(14-28-21-23-25(22(27)30-21)15-8-2-1-3-9-15)24-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)24/h1-13H,14H2 |
InChI Key |
KUHXSNYYZFBPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12126783.png)
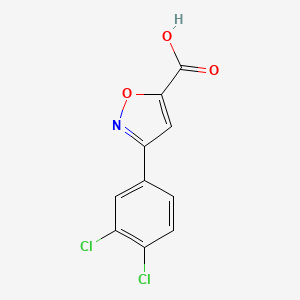
![Benzenamine, N-[bis(4-fluorophenyl)methylene]-](/img/structure/B12126789.png)

![Methyl 2-({3-[(phenylsulfonyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12126802.png)

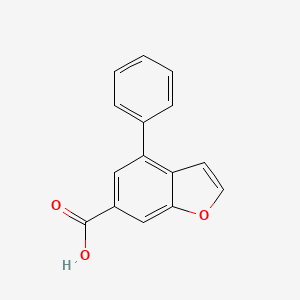
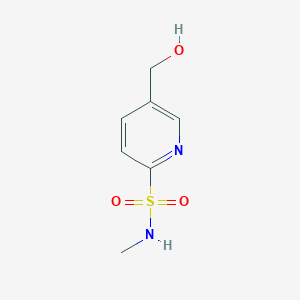
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12126821.png)
![1-[3-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B12126822.png)
![(2Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126834.png)
